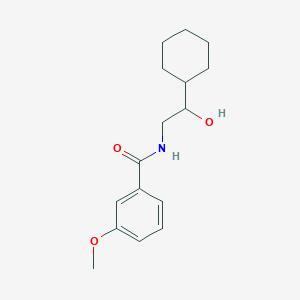

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide, also known as CHEMBL187347, is a chemical compound that has been synthesized for scientific research purposes. This compound has been of great interest to researchers due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antibacterial Synthesis and Characterization

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide and its derivatives have been explored for their antibacterial properties, particularly against staphylococcal strains. Through the modification of 3-methoxybenzamide, researchers have identified potent antistaphylococcal compounds. These compounds, by inhibiting the essential bacterial cell division protein FtsZ, showcase improved pharmaceutical properties, suggesting their potential in developing new antibacterial agents with enhanced drug-like characteristics (Haydon et al., 2010).

Chemodivergent Annulations via C-H Activation

Research into the chemical reactions of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide and its related compounds has led to discoveries in chemodivergent annulations. Specifically, through Rhodium(III)-catalyzed C-H activation, these compounds undergo annulations with sulfoxonium ylides. This process results in cyclizations that are chemodivergent, controlled by acid, and produce compounds with significant potential in medicinal chemistry and synthetic applications (Xu et al., 2018).

Oxidative Olefination and Arylative Cyclization

The oxidative olefination of N-methoxybenzamides, facilitated by Rh(III)-catalyzed directed C-H bond activation, presents a mild, efficient, and versatile method for creating valuable chemical structures. This process leverages the N-O bond as an internal oxidant, illustrating the compound's role in facilitating selective chemical transformations (Rakshit et al., 2011). Additionally, tunable arylative cyclizations of 1,6-enynes via Rh(III)-catalyzed C-H activation of O-substituted N-hydroxybenzamides demonstrate the compound's versatility in synthetic chemistry, leading to the creation of tetracyclic isoquinolones and hydrobenzofurans, which have potential pharmaceutical applications (Fukui et al., 2014).

Molecular Structure and Interaction Modeling

The molecular structure and interaction of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide have been studied through the synthesis and characterization of its analogs. Investigations into N-3-hydroxyphenyl-4-methoxybenzamide, for example, have provided insights into the effects of intermolecular interactions on molecular geometry, aiding in the understanding of how such compounds might interact within biological systems (Karabulut et al., 2014).

Propriétés

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-20-14-9-5-8-13(10-14)16(19)17-11-15(18)12-6-3-2-4-7-12/h5,8-10,12,15,18H,2-4,6-7,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTICFGNTNADAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)

![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)

![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2943101.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)